1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Lacks the dichlorophenyl and methoxyphenyl groups, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Contains a single chlorine atom, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole: The presence of two methoxy groups can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-11-14(13-5-3-4-6-17(13)22-2)10-21(20-11)12-7-8-15(18)16(19)9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFBFBAKMXCGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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